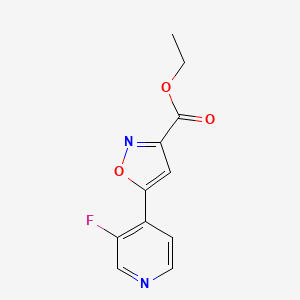
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde is a synthetic compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol . This compound is primarily used in scientific research, particularly in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins .
准备方法
The synthesis of 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde involves several steps. One common method includes the reaction of 4-piperidinecarboxaldehyde with 4-(2,6-dioxopiperidin-3-yl)phenylamine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The mixture is then heated to a specific temperature to facilitate the reaction .
These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
化学反应分析
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like DMSO, catalysts such as triethylamine, and specific temperatures and pressures to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
科学研究应用
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde involves its role as a ligand for E3 ligase . This interaction facilitates the ubiquitination and subsequent degradation of target proteins by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within cells .
相似化合物的比较
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde is unique in its structure and function compared to other similar compounds. Some similar compounds include:
1-(4-((2,6-Dioxopiperidin-3-yl)amino)phenyl)piperidine-4-carbaldehyde: This compound has a similar structure but includes an amino group instead of a carbaldehyde group.
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: This compound is used in the development of thalidomide-based PROTACs and has similar applications in protein degradation.
The uniqueness of this compound lies in its specific functional groups and its role as a ligand for E3 ligase, which makes it particularly effective in the targeted degradation of proteins .
属性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC 名称 |
1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C17H20N2O3/c20-11-12-7-9-19(10-8-12)14-3-1-13(2-4-14)15-5-6-16(21)18-17(15)22/h1-4,11-12,15H,5-10H2,(H,18,21,22) |
InChI 键 |
RSDAQSBGKWQYQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















